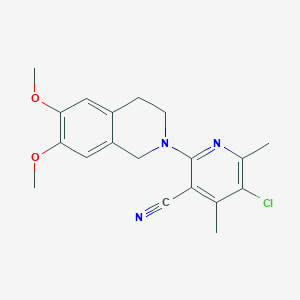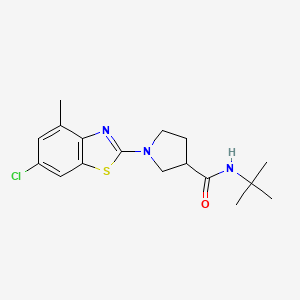![molecular formula C18H23NO2 B6473503 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640956-23-4](/img/structure/B6473503.png)
2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxane ring, the attachment of the phenyl group, and the construction of the spiroheptane structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, is quite complex. It includes a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound also includes an oxane ring and a phenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the conditions under which it’s subjected. For example, the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility, density, and boiling and melting points would be determined by the nature of its constituent atoms and the bonds between them .Mécanisme D'action
Mode of Action
The mode of action of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3It is known that the oxetane ring in the compound can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The biochemical pathways affected by 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3The compound’s structure suggests that it may be involved in the formation of oxetane derivatives through epoxide ring opening
Pharmacokinetics
The pharmacokinetics of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3The compound’s bioavailability and how it is metabolized and excreted in the body are areas that require further investigation .
Result of Action
The molecular and cellular effects of 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3Given the compound’s unique structure, it is likely to have distinct effects on cellular processes, but these effects need to be studied in more detail .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane interacts with its targets and carries out its functions . .
Analyse Biochimique
Biochemical Properties
2-(Oxane-2-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as DNA and proteins, leading to changes in their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity . High doses of this compound have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the compound’s bioavailability and efficacy . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, which are essential for its elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .
Propriétés
IUPAC Name |
oxan-2-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(16-8-4-5-9-21-16)19-12-18(13-19)10-15(11-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFGHZEIVCMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473423.png)

![2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6473436.png)
![N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473441.png)
![3-fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B6473449.png)
![methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B6473457.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6473463.png)
![4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B6473468.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B6473469.png)
![2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B6473470.png)
![3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473478.png)
![[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate](/img/structure/B6473486.png)
![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473489.png)

